Camelliatannin G
Description
Camelliatannin G is a hydrolyzable tannin first isolated from the leaves of Camellia japonica L. in 1996 . Its structure comprises an epicatechin unit linked via a C-glucosidic bond to an ellagic acid moiety, distinguishing it from simpler gallotannins and ellagitannins. The compound is part of a broader class of dimeric hydrolyzable tannins, which are biosynthesized through oxidative coupling of monomeric precursors. This compound is closely related to Camelliatannins F and H, also isolated from the same plant, but differs in its stereochemical configuration and substitution patterns .
Structural characterization via NMR and mass spectrometry revealed that this compound shares a biogenetic relationship with Camelliatannin A, which serves as a precursor in its formation .
Propriétés
Numéro CAS |
154524-53-5 |
|---|---|
Formule moléculaire |
C49H34O29 |
Poids moléculaire |
1086.8 g/mol |
Nom IUPAC |
20-(3,4-dihydroxyphenyl)-14-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-4,7,8,9,21,24-hexahydroxy-2,12,29-trioxo-3,13,19,27,30-pentaoxaheptacyclo[13.12.3.01,16.05,28.06,11.017,26.018,23]triaconta-5(28),6,8,10,17(26),18(23),24-heptaene-4-carboxylic acid |
InChI |
InChI=1S/C49H34O29/c50-15-2-1-10(3-17(15)52)37-21(56)4-11-16(51)8-23-27(38(11)73-37)29-40-41(39-22(57)9-72-42(64)12-5-18(53)31(58)34(61)24(12)25-13(43(65)74-39)6-19(54)32(59)35(25)62)76-44(66)14-7-20(55)33(60)36(63)26(14)28-30(45(67)75-40)48(29,77-23)47(70)78-49(28,71)46(68)69/h1-3,5-8,21-22,29,37,39-41,50-63,71H,4,9H2,(H,68,69) |
Clé InChI |
MMIYRWRTSJNIBU-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Autres numéros CAS |
154524-53-5 |
Synonymes |
camelliatannin G |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural and Biogenetic Features of Camelliatannin G and Related Tannins
Key Observations :
- This compound’s C-glucosidic ellagic acid linkage is rare among hydrolyzable tannins, contrasting with the esterified HHDP groups in pedunculagin .
- Unlike Stachyuranin A, this compound retains a C=C bond between glucose and the aroyl group, which may enhance its stability in aqueous environments .
- Camelliatannin H’s lack of a flavanol unit correlates with its distinct anti-HIV-1 protease activity, suggesting structural motifs critical for target specificity .
Table 2: Reported Bioactivities of this compound and Analogues
Key Findings :
Stereochemical and Conformational Insights
Recent stereochemical analyses of ellagitannin glycosides, including this compound, reveal that its axial chirality at the glucose C-1 position influences its three-dimensional conformation and interaction with biological targets . For example:
- This compound adopts a twisted boat conformation in aqueous solutions, which may facilitate membrane permeability compared to the rigid chair conformation of Stachyuranin A .
- The stereochemistry of the ellagic acid linkage in this compound differs from that in Camelliatannin I, altering its hydrogen-bonding capacity .
Q & A
Basic: What analytical techniques are recommended for structural elucidation of Camelliatannin G?
Methodological Answer:
- NMR Spectroscopy : Use 1D/2D NMR (e.g., H, C, HSQC, HMBC) to map carbon-proton correlations and identify glycosylation patterns .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to determine molecular weight and fragmentation patterns.
- Chromatography : Pair HPLC-DAD with standards for purity validation. Cross-reference spectral data with existing literature to confirm structural assignments .
Basic: How to design experiments for isolating this compound from plant matrices?
Methodological Answer:
- Extraction : Use polar solvents (e.g., methanol-water) under controlled pH to preserve tannin stability.
- Fractionation : Employ column chromatography (e.g., Sephadex LH-20) with gradient elution to separate tannin subclasses.
- Validation : Monitor fractions via TLC or HPLC, comparing values/retention times to authenticated standards .
Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity studies?
Methodological Answer:
- Regioselective Modifications : Use protecting groups (e.g., acetyl or benzyl) to target specific hydroxyl sites during esterification or glycosylation.
- Computational Modeling : Apply DFT calculations to predict reactive sites and guide synthetic routes.
- Analytical Validation : Confirm derivative structures via H NMR integration and 2D NOESY for stereochemical analysis .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Contextual Variables : Compare experimental conditions (e.g., cell lines, oxidation assays like DPPH vs. ORAC) and this compound concentrations.
- Redox Profiling : Conduct dose-response studies under varying pH and oxygen levels to identify threshold effects.
- Meta-Analysis : Systematically review literature using PRISMA guidelines to assess bias or methodological heterogeneity .
Advanced: How to validate this compound purity and identity when commercial standards are unavailable?
Methodological Answer:
- Orthogonal Methods : Combine HPLC-UV, NMR, and LC-MS to cross-verify purity (>95% by peak area).
- Isolation Protocols : Reproduce extraction methods from primary literature, citing documented H NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) .
Advanced: What computational approaches best predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding affinities with enzymes (e.g., α-glucosidase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions.
- Validation : Corrogate computational results with in vitro enzyme inhibition assays (e.g., IC comparisons) .
Basic: What are key steps for conducting a systematic literature review on this compound’s pharmacological properties?
Methodological Answer:
- Database Search : Use SciFinder and PubMed with keywords: "this compound" + "bioactivity," "metabolism," "toxicology."
- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details and statistical rigor.
- Data Extraction : Tabulate bioactivity data (e.g., IC, EC) and note model systems used .
Advanced: How to design longitudinal studies assessing this compound’s stability in biological matrices?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and monitor degradation via UPLC-MS at intervals (0, 1, 3, 6 months).
- Metabolite Profiling : Use HRMS to identify degradation products and propose pathways.
- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Advanced: How to evaluate the feasibility of a research question on this compound using the FINER criteria?
Methodological Answer:
- FINER Framework :
- Feasible : Ensure access to plant sources or synthetic protocols.
- Interesting : Address gaps (e.g., "How does this compound modulate gut microbiota?").
- Novel : Explore understudied mechanisms (e.g., epigenetic effects via HDAC inhibition).
- Ethical : Adhere to institutional guidelines for animal/cell-based studies.
- Relevant : Align with global health priorities (e.g., anti-diabetic agents) .
Advanced: What steps ensure reproducibility when replicating this compound bioactivity assays?
Methodological Answer:
- Protocol Harmonization : Adhere to MIAME or ARRIVE guidelines for reporting experimental details.
- Positive Controls : Include reference compounds (e.g., gallic acid for antioxidant assays).
- Blind Analysis : Use third-party researchers for data collection/analysis to minimize bias .
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